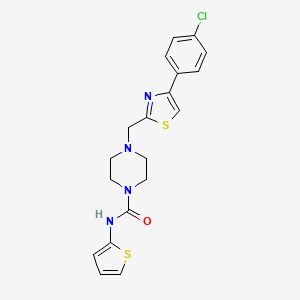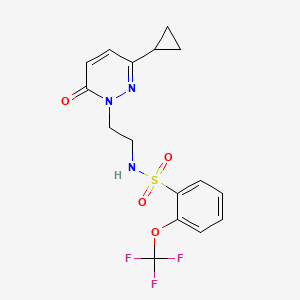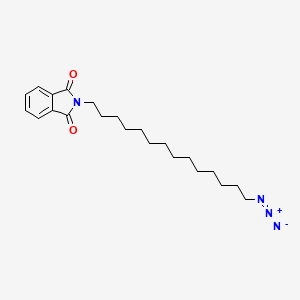
4-((4-(4-chlorophenyl)thiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((4-(4-chlorophenyl)thiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H19ClN4OS2 and its molecular weight is 418.96. The purity is usually 95%.
BenchChem offers high-quality 4-((4-(4-chlorophenyl)thiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-(4-chlorophenyl)thiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral and Antimicrobial Activities : A study conducted by Reddy et al. (2013) synthesized new derivatives of piperazine, which showed promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activities. These compounds included urea and thiourea derivatives, demonstrating the potential of such chemical structures in combating various microbial and viral infections (Reddy et al., 2013).
Antibacterial and Antifungal Properties : Başoğlu et al. (2013) reported the synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which exhibited significant antimicrobial, antilipase, and antiurease activities. This highlights the compound's potential in developing new antimicrobial agents (Başoğlu et al., 2013).
Chemical Synthesis and Biological Screening : Guna et al. (2009) synthesized piperazine-1-yl-aroylamino and aryl sulphonamide compounds, which were tested for their biological activity against bacteria and fungi. Some of the compounds exhibited moderate activity, suggesting their potential as antimicrobial agents (Guna et al., 2009).
Antimicrobial Activity of Triazole Derivatives : Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, showing good or moderate antimicrobial activities against test microorganisms. This research underscores the compound's relevance in creating effective antimicrobial agents (Bektaş et al., 2007).
Anti-Inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, exhibiting high inhibitory activity on COX-2 selectivity and demonstrating analgesic and anti-inflammatory activities. This research indicates the potential use of such compounds in the treatment of inflammation and pain (Abu‐Hashem et al., 2020).
Antibacterial and Antifungal Agents : Desai et al. (2011) synthesized carboxamides with antibacterial and antifungal properties, showcasing another potential application in developing new antimicrobial agents (Desai et al., 2011).
properties
IUPAC Name |
4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]-N-thiophen-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4OS2/c20-15-5-3-14(4-6-15)16-13-27-18(21-16)12-23-7-9-24(10-8-23)19(25)22-17-2-1-11-26-17/h1-6,11,13H,7-10,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUDRHDGLNYJII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2750650.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea](/img/structure/B2750651.png)

![6-(4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2750654.png)
![[4-[(4-Methylphenyl)sulfonylamino]naphthalen-1-yl] butanoate](/img/structure/B2750655.png)
![N-[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]but-2-ynamide](/img/structure/B2750656.png)

![3-methyl-1-phenyl-N-((tetrahydrofuran-2-yl)methyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2750658.png)

![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-(difluoromethoxy)phenyl)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2750661.png)

![methyl 4-(2-(2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B2750670.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide](/img/structure/B2750671.png)
